Cas no 850264-92-5 (3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl structure
850264-92-5 structure
商品名:3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
CAS番号:850264-92-5
MF:C24H32B2O4
メガワット:406.130487442017
MDL:MFCD32062863
CID:4552128
PubChem ID:66806859

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

    • 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
    • 3,3'-Biphenyldiboronic Acid Bis(pinacol) Ester
    • 2,2'-[1,1'-biphenyl]-3,3'-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl]-1,3,2-dioxaborolane
    • 2,2′-[1,1′-Biphenyl]-3,3′-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • 3,3′-Bis(pinacolatoboranyl)biphenyl
    • 4,4,5,5-tetramethyl-2-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane
    • 850264-92-5
    • CS-0343553
    • 1,1''-biphenyl-3,3''-bis(boronic Acid Pinacol Ester)
    • B5704
    • 2,2 inverted exclamation marka-[1,1 inverted exclamation marka-Biphenyl]-3,3 inverted exclamation marka-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • D89158
    • SCHEMBL806784
    • AS-73159
    • 3,3'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
    • MFCD32062863
    • 2,2'-[1,1'-Biphenyl]-3,3'-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • AKOS037647286
    • MDL: MFCD32062863
    • インチ: 1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-11-17(15-19)18-12-10-14-20(16-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3
    • InChIKey: CDDAYWROTQQONU-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 406.2486698g/mol
  • どういたいしつりょう: 406.2486698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 3
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.9

じっけんとくせい

  • ゆうかいてん: 165.0 to 169.0 deg-C

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A983645-100mg
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 97%
100mg
$22.0 2025-03-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B870196-200mg
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 98%
200mg
1,996.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5704-200MG
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 98.0%(GC&T)
200MG
¥290.0 2022-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414223-250mg
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 97%
250mg
¥174.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSP725-5g
4,4,5,5-tetramethyl-2-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl]-1,3,2-dioxaborolane
850264-92-5 95%
5g
¥1476.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X105689A-5g
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 0.97
5g
¥2019.6 2024-07-20
1PlusChem
1P003AJ3-250mg
2,2'-[1,1'-Biphenyl]-3,3'-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
850264-92-5 97%
250mg
$23.00 2024-04-21
Aaron
AR003ARF-100mg
2,2'-[1,1'-Biphenyl]-3,3'-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
850264-92-5 97%
100mg
$8.00 2025-02-10
Aaron
AR003ARF-250mg
2,2'-[1,1'-Biphenyl]-3,3'-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
850264-92-5 97%
250mg
$15.00 2025-02-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X105689A-1g
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
850264-92-5 0.97
1g
¥556.2 2024-07-20

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: o-Chloranil ,  Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: Chloroform ,  1,2-Dichloroethane ;  10 h, 60 °C
リファレンス
Oxidative homocoupling reaction of aryltrimethylsilanes by Pd/o-chloranil catalysis
Shibata, Mari; et al, Chemistry Letters, 2017, 46(12), 1701-1704

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 10 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Solvents: Water ;  rt
2.1 Catalysts: o-Chloranil ,  Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: Chloroform ,  1,2-Dichloroethane ;  10 h, 60 °C
リファレンス
Oxidative homocoupling reaction of aryltrimethylsilanes by Pd/o-chloranil catalysis
Shibata, Mari; et al, Chemistry Letters, 2017, 46(12), 1701-1704

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  21 h, 80 °C
リファレンス
Fluorescent molecular spring that visualizes the extension and contraction motions of a double-stranded helicate bearing terminal pyrene units triggered by release and binding of alkali metal ions
Taura, Daisuke; et al, Chemical Communications (Cambridge, 2019, 55(80), 12084-12087

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 10 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 10 min, -78 °C; -78 °C → rt; 6 h, rt
2.3 Solvents: Water ;  rt
3.1 Catalysts: o-Chloranil ,  Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: Chloroform ,  1,2-Dichloroethane ;  10 h, 60 °C
リファレンス
Oxidative homocoupling reaction of aryltrimethylsilanes by Pd/o-chloranil catalysis
Shibata, Mari; et al, Chemistry Letters, 2017, 46(12), 1701-1704

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
リファレンス
Fluorescence Enhancement of Aromatic Macrocycles by Lowering Excited Singlet State Energies
Ikemoto, Koki ; et al, Journal of Organic Chemistry, 2020, 85(1), 150-157

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 10 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.5 10 min, -78 °C; -78 °C → rt; 6 h, rt
1.6 Solvents: Water ;  rt
2.1 Catalysts: o-Chloranil ,  Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: Chloroform ,  1,2-Dichloroethane ;  10 h, 60 °C
リファレンス
Oxidative homocoupling reaction of aryltrimethylsilanes by Pd/o-chloranil catalysis
Shibata, Mari; et al, Chemistry Letters, 2017, 46(12), 1701-1704

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl Raw materials

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl Preparation Products

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl 関連文献

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylに関する追加情報

Professional Introduction to Compound with CAS No. 850264-92-5 and Product Name: 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

The compound identified by the CAS number 850264-92-5 and the product name 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl represents a significant advancement in the field of organoboron chemistry. This borylated biphenyl derivative has garnered considerable attention due to its versatile applications in synthetic chemistry and pharmaceutical research. The unique structural features of this compound, particularly its dual boronate ester functionality and rigid biphenyl core, make it an invaluable reagent for cross-coupling reactions and the construction of complex molecular architectures.

In recent years, the development of efficient and scalable methods for C–C bond formation has been a cornerstone of organic synthesis. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful tools for constructing biaryl systems. The reactivity of boronic acids and boronate esters in this transformation has made them indispensable intermediates in both academic research and industrial applications. The 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl is particularly noteworthy because it combines the stability provided by its tetramethyl-substituted dioxaborolane groups with the electronic properties of the biphenyl framework.

The tetramethyl substitution on the dioxaborolane moiety not only enhances the kinetic stability of the boronate ester but also improves its handling under ambient conditions. This stability is crucial for applications in multi-step synthetic routes where harsh reaction conditions may otherwise lead to decomposition or side reactions. The biphenyl core of this compound contributes to its electronic richness and influences its solubility characteristics. These properties make it an excellent candidate for use in pharmaceutical synthesis where both reactivity and stability are paramount.

Recent advancements in medicinal chemistry have highlighted the importance of biaryl structures in drug design. Many FDA-approved drugs contain biaryl motifs due to their favorable pharmacokinetic properties and biological activity. The 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl serves as a key intermediate in the synthesis of such compounds. Its ability to undergo facile cross-coupling reactions allows for the rapid construction of complex biaryl derivatives that can be further functionalized to produce novel therapeutic agents.

One particularly exciting application of this compound is in the development of photoredox catalysts. The biphenyl ring can be modified to incorporate electron-withdrawing or electron-donating groups that tune its absorption properties. When combined with appropriate substituents on the boronate esters, these modified biphenyl derivatives can act as efficient catalysts for photoredox-mediated reactions. Such catalysts are increasingly important in green chemistry initiatives as they enable synthetic transformations under mild conditions with high atom economy.

The synthesis of 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl involves a multi-step process that highlights the ingenuity of modern synthetic methodologies. The starting material is typically a biphenyl derivative that undergoes lithiation followed by reaction with a bis-bromoalkane intermediate derived from pinacol borane. This approach leverages the high reactivity of organolithium species and the stability of pinacol boranes to produce the desired borylated product with high yield and purity.

In conclusion, 850264-92-5 and 3, 3' -Bis(4, 4, 5, 5 -tetramethyl-1, 3, 2 -dioxaborolan-2 -yl)-1, 1' -biphenyl represent a significant contribution to organoboron chemistry. Their unique structural features and reactivity make them indispensable tools for synthetic chemists working in both academic and industrial settings. As research continues to uncover new applications for these compounds, their importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:850264-92-5)3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
A1051978
清らかである:99%
はかる:5g
価格 ($):171.0